6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-diphenylpropan-1-one with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Mechanism of Action
The mechanism by which 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
4,5-Diphenyl-imidazol-1,2,3-triazole: Exhibits significant α-glucosidase inhibitory activity.
Uniqueness
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-22(2)14-20-18(21(24)15-22)13-19(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSMCPKNVMYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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